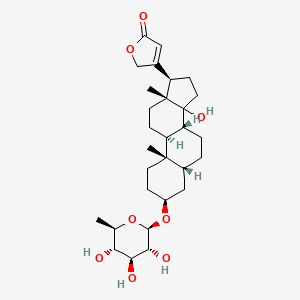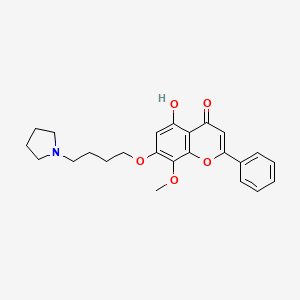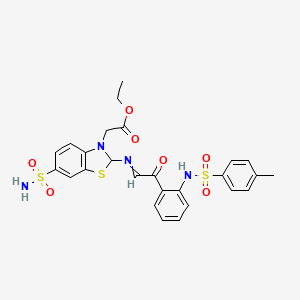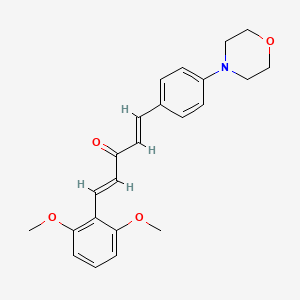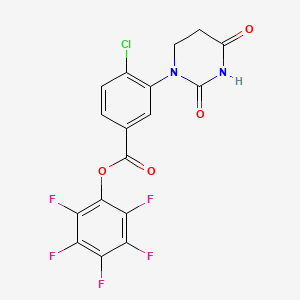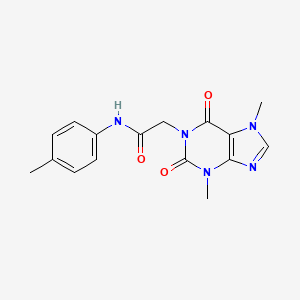
T-1-Pmpa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of T-1-Pmpa typically involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl. This intermediate is then reacted with phenol and L-alanine isopropyl ester in a one-pot method to yield this compound . The reaction conditions are mild, and the raw materials are readily available, making this method suitable for industrial production .
Industrial Production Methods: The industrial production of this compound follows a streamlined process that involves fewer steps and lower costs. The key transformation in the synthesis is a more convergent one-step procedure, which improves the yield and reduces the need for problematic reagents .
Análisis De Reacciones Químicas
Types of Reactions: T-1-Pmpa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorination agents like sulfoxide chloride, phosphorus chloride, and oxalyl chloride . The reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products Formed: The major products formed from the reactions involving this compound are derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .
Aplicaciones Científicas De Investigación
T-1-Pmpa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potent inhibitor of PSMA, making it valuable for studying prostate cancer . In medicine, this compound is being explored for its potential use in targeted cancer therapies and molecular imaging .
Mecanismo De Acción
The mechanism of action of T-1-Pmpa involves its binding to the active site of PSMA, thereby inhibiting its enzymatic activity . This inhibition is crucial for preventing the progression of prostate cancer, as PSMA is overexpressed in prostate cancer cells . The molecular targets of this compound include the zinc-binding group in the PSMA active site, which is essential for its catalytic function .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to T-1-Pmpa include other PSMA inhibitors such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and various fluorine-18 labeled PSMA ligands .
Uniqueness: This compound is unique due to its high affinity and specificity for PSMA, making it a valuable tool for both diagnostic and therapeutic applications in prostate cancer . Its ability to inhibit PSMA with high selectivity sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C16H17N5O3 |
|---|---|
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22) |
Clave InChI |
VLJCBQHKTQNXIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


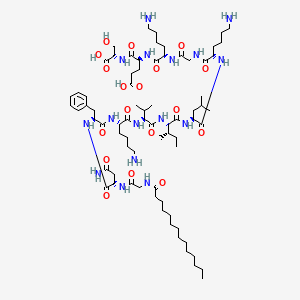
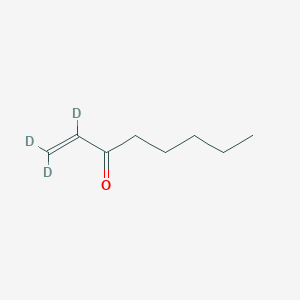
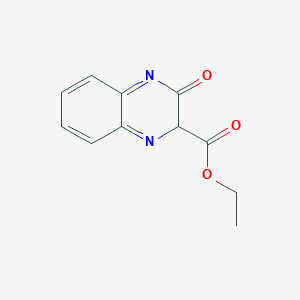

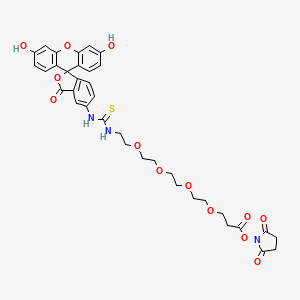
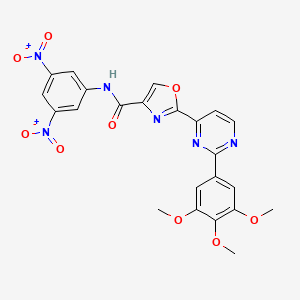
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
